Silane, trimethyl-tert-butyl-
Overview
Description
Silanes are a class of organic compounds containing silicon (Si) atoms bonded to hydrogen (H) or organic groups. Trimethyl-tert-butyl-silane is a specific silane with the following structure: (CH₃)₃SiC(CH₃)₃ . It features a silicon atom bonded to three methyl groups and a tert-butyl group. The tert-butyl group (t-Bu) consists of three methyl groups attached to a central carbon.
Synthesis Analysis
The synthesis of trimethyl-tert-butyl-silane involves reacting tert-butyl hydroperoxide with (3-chloropropyl) trimethoxysilane . The reaction proceeds as follows:
- (3-chloropropyl) trimethoxysilane reacts with tert-butyl hydroperoxide .
- The tert-butylperoxy group is transferred to the silicon atom, resulting in the formation of trimethyl-tert-butyl-silane.
Molecular Structure Analysis
The molecular structure of trimethyl-tert-butyl-silane consists of a silicon atom (Si) bonded to three methyl groups (CH₃) and a tert-butyl group (C(CH₃)₃). The tert-butyl group provides steric hindrance due to its bulky nature.
Chemical Reactions Analysis
Trimethyl-tert-butyl-silane participates in various chemical reactions:
- Hydrosilylation : It serves as a hydride donor in hydrosilylation reactions, where it adds Si-H bonds across unsaturated carbon-carbon or carbon-heteroatom double bonds.
- Reduction of Carbonyl Compounds : Trimethyl-tert-butyl-silane can reduce aldehydes and ketones to their corresponding alcohols.
- Allyl Deprotection : It efficiently removes the allyl protecting group from allyl carboxylic esters.
Physical And Chemical Properties Analysis
- Physical State : Trimethyl-tert-butyl-silane is a colorless liquid.
- Boiling Point : It boils at approximately 100°C.
- Solubility : It is soluble in organic solvents like dichloromethane and toluene.
- Reactivity : Due to the tert-butyl group, it exhibits unique reactivity patterns.
Safety And Hazards
- Flammability : Trimethyl-tert-butyl-silane is flammable.
- Toxicity : While not highly toxic, proper handling and storage are essential.
- Air Sensitivity : It reacts with oxygen and moisture, so it should be stored under inert conditions.
Future Directions
Research on trimethyl-tert-butyl-silane could explore:
- Catalytic Applications : Investigate its use as a catalyst or reducing agent.
- Functionalization : Develop new derivatives for specific applications.
- Green Chemistry : Optimize its synthesis and utilization for sustainability.
Remember that this analysis is based on available literature, and further studies may reveal additional insights. 🌟
properties
IUPAC Name |
tert-butyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si/c1-7(2,3)8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWYTYNILTGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198423 | |
Record name | Silane, trimethyl-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl-tert-butyl- | |
CAS RN |
5037-65-0 | |
Record name | Silane, trimethyl-tert-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.